![molecular formula C17H11N B14746669 Naphtho[2,3-g]quinoline CAS No. 257-81-8](/img/structure/B14746669.png)
Naphtho[2,3-g]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[2,3-g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a naphthalene ring and a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: Naphtho[2,3-g]quinoline can be synthesized through various methods. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This procedure is known for its mild conditions, good to high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent reactions (MCRs) that utilize three or more starting materials for product formation. These methods are advantageous due to their efficiency and ability to produce diverse and complex compounds .
化学反应分析
Types of Reactions: Naphtho[2,3-g]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, converting quinoline derivatives into their corresponding hydroquinones.
Substitution: Substitution reactions can occur at different positions on the naphthalene or quinoline rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted naphthoquinolines .
科学研究应用
Naphtho[2,3-g]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as antitumor, antibacterial, and antimalarial agents.
作用机制
The mechanism of action of Naphtho[2,3-g]quinoline involves its interaction with various molecular targets and pathways. For instance, naphthoquinones, a related class of compounds, exert their effects through redox cycling and the generation of reactive oxygen species (ROS). This leads to oxidative stress and cell damage, which can be harnessed for therapeutic purposes, such as anticancer treatments . The specific molecular targets and pathways involved depend on the structural modifications of the compound.
相似化合物的比较
- Naphtho[2,1-b]quinoline
- Naphtho[2,1-f]quinoline
- Naphtho[2,1,8-def]quinoline
Comparison: Naphtho[2,3-g]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to other naphthoquinoline derivatives, it may exhibit different reactivity and biological activity profiles.
属性
CAS 编号 |
257-81-8 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC 名称 |
naphtho[2,3-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H |
InChI 键 |
CUEREEUYAHAYPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


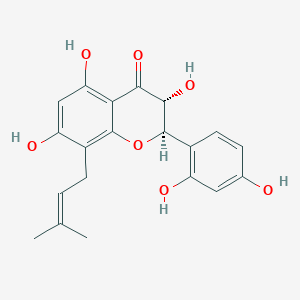
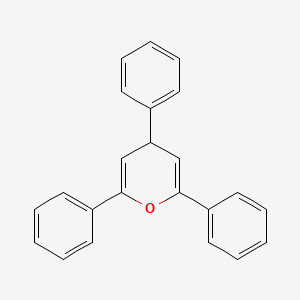
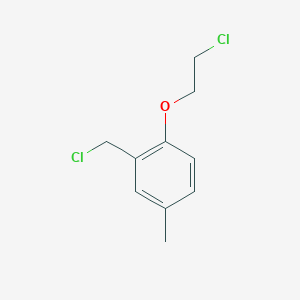
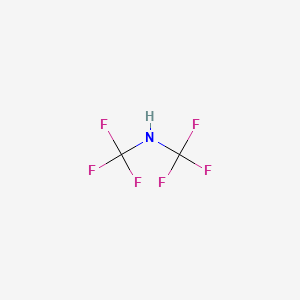

![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
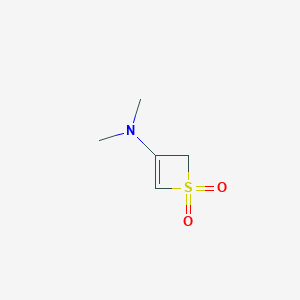
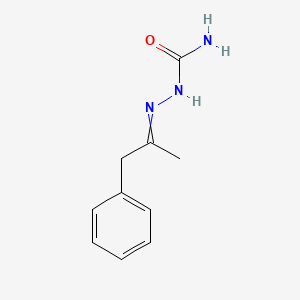
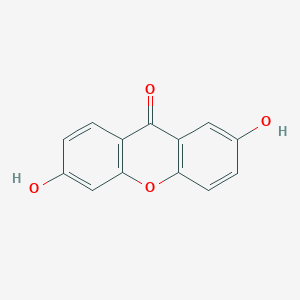

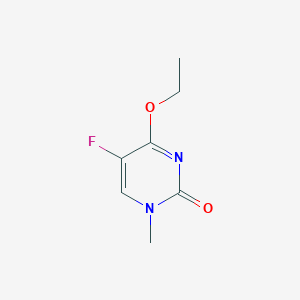
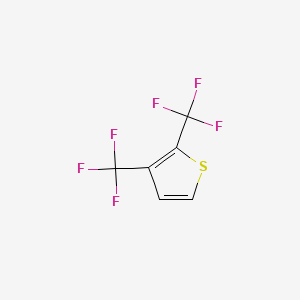
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
